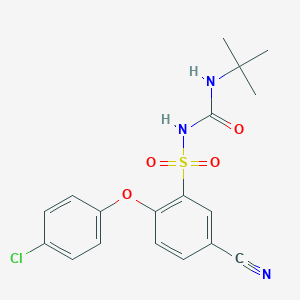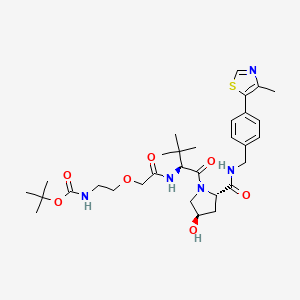
VH032-O-C2-NH-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VH032-O-C2-NH-Boc est un dérivé de VH032 modifié par un groupe Boc, qui sert de ligand pour les protéines de von Hippel-Lindau (VHL). Ce composé est principalement utilisé dans la synthèse de molécules PROTAC (PROteolysis TArgeting Chimeras), conçues pour dégrader des protéines spécifiques en recrutant des ligases E3 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de VH032-O-C2-NH-Boc implique la modification de VH032 avec un groupe protecteur Boc (tert-butoxycarbonyl). Le groupe protecteur peut être éliminé en conditions acides, ce qui rend le composé adapté à une utilisation directe dans la synthèse de PROTAC .
Méthodes de production industrielle
Les méthodes de production industrielle de this compound impliquent généralement des techniques de synthèse organique à grande échelle. Ces méthodes garantissent la pureté et la cohérence du composé, qui sont essentielles pour son application en recherche scientifique .
Analyse Des Réactions Chimiques
Types de réactions
VH032-O-C2-NH-Boc subit plusieurs types de réactions chimiques, notamment :
Déprotection : Élimination du groupe protecteur Boc en conditions acides
Substitution : Le composé peut participer à des réactions de substitution pour former divers dérivés
Réactifs et conditions courants
Conditions acides : Utilisées pour l’élimination du groupe protecteur Boc
Solvants organiques : Communément utilisés dans les processus de synthèse et de purification
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent le VH032 déprotégé et diverses molécules PROTAC .
Applications De Recherche Scientifique
VH032-O-C2-NH-Boc présente un large éventail d’applications en recherche scientifique, notamment :
Mécanisme D'action
VH032-O-C2-NH-Boc exerce ses effets en servant de ligand pour les protéines VHL. Il recrute ces protéines pour former des molécules PROTAC, qui ciblent ensuite des protéines spécifiques pour la dégradation. Les cibles moléculaires et les voies impliquées comprennent le système ubiquitine-protéasome, qui est responsable de la dégradation des protéines .
Comparaison Avec Des Composés Similaires
Composés similaires
VH032 : Le composé parent de VH032-O-C2-NH-Boc
VH032-C2-NH-Boc : Un autre dérivé de VH032 modifié par un groupe Boc
VH032-PEG2-NH-Boc : Un dérivé de VH032 modifié par un PEG
Unicité
This compound est unique en raison de sa modification spécifique avec un groupe protecteur Boc, qui permet une déprotection contrôlée et une utilisation directe dans la synthèse de PROTAC. Cela en fait un intermédiaire précieux dans le développement de thérapies de dégradation ciblée des protéines .
Propriétés
Formule moléculaire |
C31H45N5O7S |
|---|---|
Poids moléculaire |
631.8 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]carbamate |
InChI |
InChI=1S/C31H45N5O7S/c1-19-25(44-18-34-19)21-10-8-20(9-11-21)15-33-27(39)23-14-22(37)16-36(23)28(40)26(30(2,3)4)35-24(38)17-42-13-12-32-29(41)43-31(5,6)7/h8-11,18,22-23,26,37H,12-17H2,1-7H3,(H,32,41)(H,33,39)(H,35,38)/t22-,23+,26-/m1/s1 |
Clé InChI |
ZRBKAUWSBIPISX-MVERNJQCSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCNC(=O)OC(C)(C)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCNC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




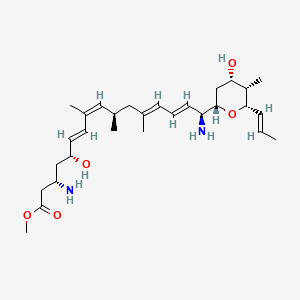

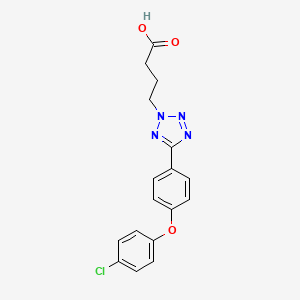

![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
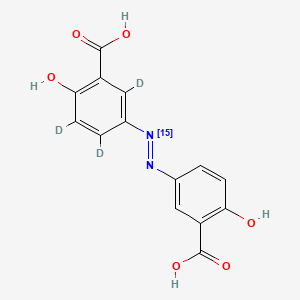
![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)
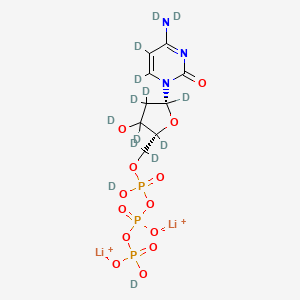

![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)

